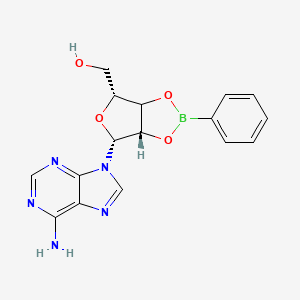![molecular formula C8H8O2 B562243 Anisaldehyde-[7-13C] CAS No. 95537-93-2](/img/structure/B562243.png)
Anisaldehyde-[7-13C]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anisaldehyde-[7-13C] is a carbon-13 isotopically labeled compound, specifically a labeled form of anisaldehyde. Anisaldehyde, also known as 4-methoxybenzaldehyde, is an aromatic aldehyde with a methoxy group attached to the benzene ring. The carbon-13 isotope is a stable isotope of carbon, which is commonly used in various scientific research applications, including nuclear magnetic resonance (NMR) spectroscopy.
准备方法
Synthetic Routes and Reaction Conditions: Anisaldehyde-[7-13C] can be synthesized through the oxidation of 4-methoxytoluene (p-cresyl methyl ether) using manganese dioxide. The reaction involves converting the methyl group to the aldehyde group. Another method involves the oxidation of anethole, a related fragrance compound, using ozonolysis in a system composed of water and ethyl acetate .
Industrial Production Methods: Industrial production of anisaldehyde typically involves the oxidation or methylation of p-cresol or anisole in organic solvents under hazardous conditions of temperature and pressure .
化学反应分析
Types of Reactions: Anisaldehyde-[7-13C] undergoes various chemical reactions, including:
Reduction: It can be reduced to anisyl alcohol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, manganese dioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products:
Oxidation: Anisic acid.
Reduction: Anisyl alcohol.
Substitution: Nitroanisaldehyde, haloanisaldehyde.
科学研究应用
Anisaldehyde-[7-13C] is widely used in scientific research due to its isotopic labeling, which makes it valuable in:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetics to understand drug metabolism.
Industry: Applied in the synthesis of fragrances, flavors, and pharmaceuticals.
作用机制
The mechanism of action of anisaldehyde-[7-13C] involves its interaction with various molecular targets and pathways. For instance, anisaldehyde has been reported to enhance melanogenesis in cultured melanoma cells by increasing melanin content . It interacts with enzymes like tyrosinase, which catalyzes the oxidation of l-DOPA to dopachrome, a key step in melanin synthesis .
相似化合物的比较
Vanillin: Structurally similar to anisaldehyde, with a hydroxyl group instead of a methoxy group.
Benzaldehyde: Lacks the methoxy group, simpler structure.
Salicylaldehyde: Contains a hydroxyl group ortho to the aldehyde group.
Uniqueness: Anisaldehyde-[7-13C] is unique due to its isotopic labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its methoxy group also imparts specific chemical properties, making it useful in various synthetic and industrial applications .
属性
IUPAC Name |
4-methoxybenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-PTQBSOBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[13CH]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675629 |
Source


|
| Record name | 4-Methoxy(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95537-93-2 |
Source


|
| Record name | 4-Methoxy(formyl-~13~C)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![9-[[2-(alpha-L-Alanyloxy)ethoxy]methyl]guanine Hydrochloride](/img/structure/B562171.png)




![5-Hydroxy-2-oxo-2,3-dihydro-1H-[1]benzazephe-4-carboxylic Acid Ethyl Ester](/img/structure/B562182.png)
![Benzo[d]isoxazol-3-yl-methanesulfonyl-d4 Chloride](/img/structure/B562183.png)
